2-Cyanoethyl 3-oxobutanoate
Overview
Description
2-Cyanoethyl 3-oxobutanoate: is a chemical compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . It is a yellow to brown liquid that is used as an intermediate in the synthesis of various pharmaceutical compounds . This compound is known for its cardiac effects and its role in the synthesis of diazepinone, a nitrosable drug and infarction agent .
Scientific Research Applications
Chemistry:
2-Cyanoethyl 3-oxobutanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
In biological research, this compound is used to study cardiac contractility due to its ability to bind to the beta-1 adrenergic receptor .
Medicine:
It is involved in the synthesis of diazepinone, a drug with cardiac effects, and is being researched for its potential use in treating heart conditions .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
Target of Action
2-Cyanoethyl 3-oxobutanoate is a diazepine that has been shown to have cardiac effects . It primarily targets the beta-1 adrenergic receptor , which plays a crucial role in the regulation of heart function.
Mode of Action
The compound induces cardiac contractility by binding to the functional site on the beta-1 adrenergic receptor . This interaction triggers a series of biochemical reactions that lead to increased heart muscle contraction and heart rate.
Result of Action
The primary result of this compound’s action is the induction of cardiac contractility . By binding to the beta-1 adrenergic receptor, it stimulates the heart muscle to contract more forcefully, thereby increasing the heart’s pumping efficiency.
Biochemical Analysis
Biochemical Properties
The role of 2-Cyanoethyl 3-oxobutanoate in biochemical reactions is primarily as an intermediate in the synthesis of certain pharmaceutical compounds
Cellular Effects
Given its role in the synthesis of a calcium channel blocker, it may influence cell function by affecting calcium signaling pathways
Molecular Mechanism
It is known to be involved in the synthesis of Felodipine-d3, where it may interact with biomolecules and potentially influence enzyme activity and gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Method 1:
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Method 2:
Industrial Production Methods:
Industrial production methods for 2-Cyanoethyl 3-oxobutanoate typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Cyanoethyl 3-oxobutanoate can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- 2-Cyanoethyl acetoacetate
- 3-oxo-butenoic acid 2-cyanoethyl ester
- 3-oxobutyric acid 2-cyanoethyl ester
- 2-cyanoethyl 2,4-dioxobutanoate
Uniqueness:
2-Cyanoethyl 3-oxobutanoate is unique due to its specific structure, which allows it to bind effectively to the beta-1 adrenergic receptor, inducing cardiac contractility . This property distinguishes it from other similar compounds that may not have the same level of efficacy in cardiac applications .
Properties
IUPAC Name |
2-cyanoethyl 3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-6(9)5-7(10)11-4-2-3-8/h2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJVFAOGXDGTCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65193-87-5 | |
Record name | Butanoic acid, 3-oxo-, 2-cyanoethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65193-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-cyanoethyl 3-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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